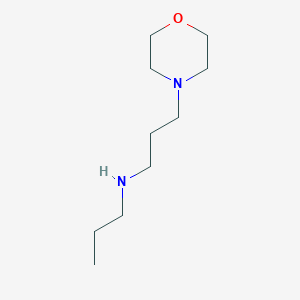
N-propyl-4-Morpholinepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-4-Morpholinepropanamine is an organic compound that belongs to the class of morpholines. It is characterized by a morpholine ring substituted with a propylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4-Morpholinepropanamine typically involves the reaction of morpholine with a suitable propylamine derivative. One common method involves the alkylation of morpholine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-propyl-4-Morpholinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
N-propyl-4-Morpholinepropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of N-propyl-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-morpholinopropylamine: This compound is structurally similar but lacks the propyl group on the nitrogen atom.
4-morpholinepropanamine: Another similar compound with slight variations in the substitution pattern.
Uniqueness
N-propyl-4-Morpholinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-2-4-11-5-3-6-12-7-9-13-10-8-12/h11H,2-10H2,1H3 |
InChI Key |
OOMWXWLSMBFDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCN1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-chloro-ethanone](/img/structure/B8364689.png)
![3,5-difluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline](/img/structure/B8364692.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]quinoxaline](/img/structure/B8364694.png)

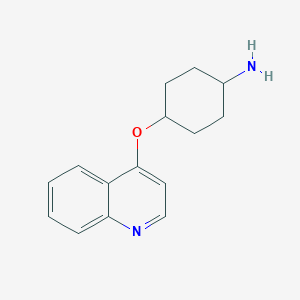
![3-(Benzyloxy)-7-oxabicyclo[4.1.0]heptane](/img/structure/B8364715.png)
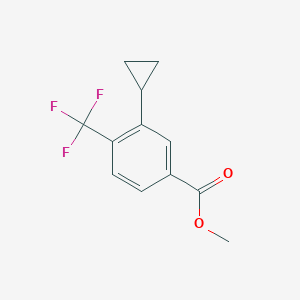

![7-Methoxy-2-phenyl-5H-pyrazolo[4,3-c]quinoline-3(2H)-one](/img/structure/B8364732.png)
![4-(1,4-Dioxa-7-azaspiro[4,4]non-7-yl)phenylamine](/img/structure/B8364735.png)
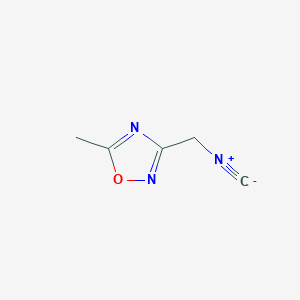
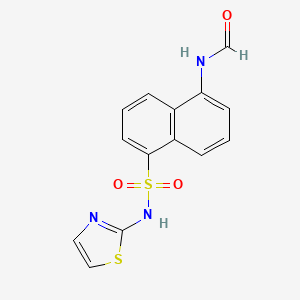
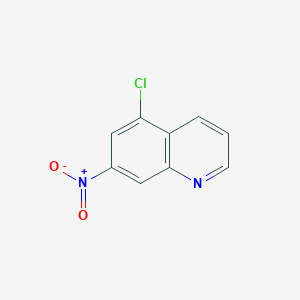
![(2-propyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B8364756.png)
